molecular formula C17H23ClN6O B6966636 2-chloro-N-cyclohexyl-N-methyl-4-[(1-methyltetrazol-5-yl)methylamino]benzamide

2-chloro-N-cyclohexyl-N-methyl-4-[(1-methyltetrazol-5-yl)methylamino]benzamide

Cat. No.: B6966636
M. Wt: 362.9 g/mol
InChI Key: JDHMCFDCEMWEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-cyclohexyl-N-methyl-4-[(1-methyltetrazol-5-yl)methylamino]benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a cyclohexyl group, a methyl group, and a methyltetrazolylmethylamino group

Properties

IUPAC Name

2-chloro-N-cyclohexyl-N-methyl-4-[(1-methyltetrazol-5-yl)methylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN6O/c1-23(13-6-4-3-5-7-13)17(25)14-9-8-12(10-15(14)18)19-11-16-20-21-22-24(16)2/h8-10,13,19H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHMCFDCEMWEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)CNC2=CC(=C(C=C2)C(=O)N(C)C3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclohexyl-N-methyl-4-[(1-methyltetrazol-5-yl)methylamino]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with cyclohexylamine to form 4-chloro-N-cyclohexylbenzamide.

    Introduction of the Tetrazole Group: The tetrazole group can be introduced by reacting 4-chloro-N-cyclohexylbenzamide with sodium azide and triethyl orthoformate to form the tetrazole ring.

    Methylation: The final step involves methylation of the amine group using methyl iodide to obtain the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclohexyl-N-methyl-4-[(1-methyltetrazol-5-yl)methylamino]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-cyclohexyl-N-methyl-4-[(1-methyltetrazol-5-yl)methylamino]benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Use in the synthesis of advanced materials with specific properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclohexyl-N-methyl-4-[(1-methyltetrazol-5-yl)methylamino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-cyclohexyl-N-methylbenzamide: Lacks the tetrazole group, making it less complex.

    4-[(1-methyltetrazol-5-yl)methylamino]benzamide: Lacks the chloro and cyclohexyl groups, altering its chemical properties.

Uniqueness

2-chloro-N-cyclohexyl-N-methyl-4-[(1-methyltetrazol-5-yl)methylamino]benzamide is unique due to the presence of both the tetrazole and chloro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.